STP-d6 Hydrochloride
Description
Theoretical Frameworks for Deuterium (B1214612) Substitution in Organic Molecules
The substitution of hydrogen with deuterium in organic molecules, while chemically subtle, induces distinct physical changes that have profound effects on molecular behavior. These effects are rooted in the fundamental principles of chemical bonding and reaction kinetics.
The carbon-deuterium (C-D) bond is demonstrably stronger than the carbon-hydrogen (C-H) bond. This increased strength is not due to differences in electronic structure but is a quantum mechanical effect arising from differences in zero-point vibrational energy (ZPVE). stackexchange.comias.ac.in A chemical bond is not static; it vibrates at a specific frequency. Because deuterium has a greater mass than hydrogen, a C-D bond vibrates more slowly than a C-H bond. echemi.com
According to quantum mechanics, even at absolute zero, a bond retains a minimum amount of vibrational energy, known as the ZPVE. ias.ac.in Since vibrational energy is proportional to frequency, the slower-vibrating C-D bond has a lower ZPVE than the C-H bond. echemi.comias.ac.in As both bonds require the same amount of energy to be fully broken (the dissociation limit), the bond with the lower starting energy (C-D) requires a greater net input of energy to reach that limit. ias.ac.in This difference makes the C-D bond more stable and harder to break.
Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties
| Property | Carbon-Hydrogen (C-H) | Carbon-Deuterium (C-D) | Significance |
| Bond Dissociation Energy | ~338 kJ/mol | ~341.4 kJ/mol | The C-D bond requires more energy to break, making it stronger. echemi.comstackexchange.com |
| Zero-Point Energy (ZPE) | Higher | Lower | The lower ZPE of the C-D bond is the primary reason for its greater strength. stackexchange.comias.ac.in |
| Vibrational Frequency | Higher | Lower (~0.74x that of C-H) | The greater mass of deuterium results in a lower vibrational frequency. ias.ac.in |
The greater strength of the C-D bond gives rise to the deuterium kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is slowed when a hydrogen atom involved in a bond-breaking step is replaced by deuterium. researchgate.net The KIE is a powerful tool for studying reaction mechanisms, particularly in the context of drug metabolism. nih.govnih.gov
Many drugs are metabolized in the liver by cytochrome P450 (CYP) enzymes, which often catalyze the oxidation of C-H bonds. nih.gov If the cleavage of a C-H bond is the rate-determining step of the metabolic reaction, substituting that hydrogen with deuterium will significantly decrease the reaction rate. nih.govplos.org The observation of a substantial KIE provides strong evidence that C-H bond abstraction is a key, rate-limiting part of the enzymatic mechanism. nih.gov Medicinal chemists can exploit this effect to strategically slow a drug's metabolism, thereby improving its pharmacokinetic properties. researchgate.net Conversely, the absence of a KIE may indicate that other steps in the catalytic cycle, such as substrate binding or product release, are rate-limiting. plos.org
Contextualizing STP-d6 Hydrochloride within the Field of Deuterated Analytical Standards and Research Probes
This compound is the deuterated form of the compound 2,5-Dimethoxy-4-methylamphetamine (DOM) Hydrochloride, also known by the street name STP. mdma.ch The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium atoms, specifically on the two methoxy (B1213986) groups (-OCH₃). mdma.ch
The primary and critical application of this compound is as an internal standard for the quantitative analysis of STP (DOM) in forensic toxicology, clinical chemistry, and pharmacological research. researchgate.netmdma.ch In these fields, accurate measurement of drug concentrations in biological fluids like blood and urine is essential. nih.gov Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the gold standard for this type of analysis. researchgate.net
The use of a stable isotope-labeled internal standard like STP-d6 is considered the ideal methodology for quantitative mass spectrometry. scioninstruments.com When a known amount of this compound is added to a biological sample at the beginning of the extraction process, it experiences the same potential losses during sample preparation and the same variations in instrument performance as the non-deuterated STP analyte. chiron.no Because the standard and the analyte have nearly identical chemical properties, the ratio of their signals measured by the mass spectrometer remains constant regardless of these variations. This allows for the precise and accurate calculation of the concentration of STP in the original sample, even at very low levels. mdma.ch The synthesis of DOM-d6 specifically for use as an internal standard in selected ion monitoring has been described in the literature, highlighting its importance in achieving reliable quantitative results. mdma.ch
Table 2: Physicochemical Properties of STP Hydrochloride and its Deuterated Analog
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| STP Hydrochloride | C₁₂H₂₀ClNO₂ | 245.75 | Analyte |
| This compound | C₁₂H₁₄D₆ClNO₂ | 251.78 | Internal Standard mdma.ch |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H20ClNO2 |
|---|---|
Molecular Weight |
251.78 g/mol |
IUPAC Name |
1-[4-methyl-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3;/h5,7,9H,6,13H2,1-4H3;1H/i3D3,4D3; |
InChI Key |
IPIMRNFGYPQKAM-SKCUOGQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C)OC([2H])([2H])[2H])CC(C)N.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CC(C)N)OC.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Stp D6 Hydrochloride
General Principles for the Synthesis of Site-Specific Deuterated Compounds
The precise placement of deuterium (B1214612) atoms within a molecule requires a strategic approach, leveraging a variety of chemical techniques. The following principles are fundamental to the synthesis of site-specific deuterated compounds.
Strategic Hydrogen-Deuterium Exchange Reactions for Isotopic Incorporation
Hydrogen-deuterium (H-D) exchange reactions represent a direct method for introducing deuterium into a molecule by replacing a protium (¹H) atom with a deuterium (²H) atom. chemicalbook.com These reactions can be catalyzed by acids, bases, or metals and are often performed using a deuterium source such as deuterium oxide (D₂O) or deuterated solvents. chemicalbook.comnih.gov The position of the exchange is dictated by the acidity or basicity of the protons in the substrate molecule and the reaction conditions. For instance, protons adjacent to carbonyl groups or on aromatic rings can be exchanged under specific catalytic conditions. The efficiency and regioselectivity of H-D exchange are critical for achieving the desired isotopic labeling pattern.
Catalytic Deuteration Techniques in Organic Synthesis
Catalytic deuteration is a powerful and widely used technique for introducing deuterium into organic molecules. researchgate.net This method typically involves the use of a transition metal catalyst, such as palladium, platinum, or rhodium, to facilitate the addition of deuterium gas (D₂) or the transfer of deuterium from a donor molecule to an unsaturated bond, such as a double or triple bond. mdma.cherowid.org Catalytic transfer deuteration, which uses deuterium donors like deuterated formic acid or isopropanol, offers a safer and often more selective alternative to using pressurized deuterium gas. mdma.cherowid.org The choice of catalyst and reaction conditions can influence the stereochemistry and regioselectivity of deuterium incorporation.
Utilization of Deuterated Building Blocks and Precursors
An alternative and often more controlled approach to synthesizing site-specifically deuterated compounds is the use of deuterated building blocks. This strategy involves incorporating deuterium into a precursor molecule at an early stage of the synthesis. epj-conferences.org These deuterated precursors are then carried through the subsequent reaction steps to yield the final isotopically labeled product. epj-conferences.org This method provides excellent control over the location of the deuterium atoms, as the isotopic labels are introduced in a defined position from the outset. Commercially available or synthetically prepared deuterated starting materials are essential for this approach.
Elucidation of Synthetic Pathways for STP-d6 Hydrochloride
The synthesis of this compound, where six deuterium atoms are incorporated into the molecule, requires a multi-step approach that combines several of the principles outlined above. A plausible synthetic route involves the preparation of a deuterated precursor followed by a series of chemical transformations to construct the final amphetamine structure.
Detailed Multi-Step Synthetic Schemes (e.g., H-D Exchange, Reductive Amination, Deprotection, Salt Formation)
A common strategy for synthesizing amphetamine analogs begins with a substituted benzaldehyde. In the case of STP-d6, the synthesis would likely commence with the preparation of a deuterated version of 2,5-dimethoxy-4-methylbenzaldehyde.
Step 1: Synthesis of Deuterated Precursor
The synthesis could start from 2,5-dimethoxytoluene. To introduce three deuterium atoms onto the 4-methyl group, a series of radical bromination and reduction steps with a deuterium source like lithium aluminum deuteride (LiAlD₄) could be employed. Alternatively, starting with a precursor where the 4-position is a functional group amenable to the introduction of a CD₃ group, such as a carboxylic acid, would be a viable strategy.
Step 2: Formation of the Nitropropene Intermediate (Henry Reaction)
The deuterated 2,5-dimethoxy-4-(methyl-d3)-benzaldehyde can then undergo a Henry reaction with nitroethane. scirp.org This base-catalyzed condensation reaction forms 1-(2,5-dimethoxy-4-(methyl-d3)-phenyl)-2-nitropropene. This step creates the carbon backbone of the amphetamine molecule.
Step 3: Reduction of the Nitropropene to the Amine (Reductive Amination)
The nitropropene intermediate is then reduced to the corresponding primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation is typically used for this transformation. google.com To introduce the remaining three deuterium atoms onto the methoxy (B1213986) groups, a demethylation followed by a remethylation using a deuterated methylating agent (e.g., CD₃I) could be performed at an appropriate stage, either on the benzaldehyde precursor or a later intermediate. A more direct approach would be to start with a precursor that already contains the deuterated methoxy groups.
A plausible synthetic pathway for STP-d6 could involve the following key transformations:
| Step | Reaction | Reactants | Product |
| 1 | Deuteromethylation | 2,5-Dimethoxy-4-methylphenol | 2,5-Dimethoxy-d6-4-methyl-d3-toluene |
| 2 | Oxidation | 2,5-Dimethoxy-d6-4-methyl-d3-toluene | 2,5-Dimethoxy-d6-4-methyl-d3-benzaldehyde |
| 3 | Henry Reaction | 2,5-Dimethoxy-d6-4-methyl-d3-benzaldehyde, Nitroethane | 1-(2,5-Dimethoxy-d6-4-methyl-d3-phenyl)-2-nitropropene |
| 4 | Reduction | 1-(2,5-Dimethoxy-d6-4-methyl-d3-phenyl)-2-nitropropene | STP-d9 (amine) |
| 5 | Salt Formation | STP-d9 (amine), Hydrochloric Acid | STP-d9 Hydrochloride |
Note: This table outlines a pathway for a d9 analog. For STP-d6, deuteration would be targeted to the two methoxy groups.
Step 4: Salt Formation
Finally, the resulting deuterated amphetamine freebase is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine in an appropriate organic solvent (e.g., ether or isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. nih.govnih.gov The hydrochloride salt then precipitates from the solution and can be collected by filtration. nih.govnih.gov
Regioselective Deuteration Control for Specific Isotopic Placement
Achieving the specific d6 isotopic labeling pattern in this compound, where the deuterium atoms are located on the two methoxy groups, requires precise control over the deuteration steps.
The most effective strategy to achieve this specific labeling is through the use of a deuterated building block. The synthesis would likely start with a precursor that allows for the introduction of two -OCD₃ groups. For example, starting with 2,5-dihydroxy-4-methylbenzaldehyde, the two hydroxyl groups can be methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), in the presence of a base. This ensures that the deuterium atoms are exclusively located on the methoxy groups.
The subsequent steps of the synthesis, including the Henry reaction and the reduction of the nitropropene, would then be carried out on this deuterated benzaldehyde derivative. This approach guarantees the regioselective placement of the six deuterium atoms at the desired positions.
Methodological Advancements in Enhancing Isotopic Purity and Synthetic Yield for Deuterated Amphetamine Analogs
The synthesis of deuterated amphetamine analogs, such as this compound, necessitates precise methodologies that ensure high isotopic purity and maximize synthetic yield. Research in this area has focused on developing and refining techniques for the selective introduction of deuterium atoms into the molecular structure. These advancements are critical for producing stable-labeled internal standards for analytical applications and for developing deuterated drugs with potentially improved pharmacokinetic profiles. ckisotopes.comnih.gov
One established method for synthesizing deuterated amphetamine involves the selective reduction of a precursor molecule using a deuterium-donating reagent. mdma.ch A specific example is the synthesis of deuterio-l-amphetamine, where phenyl-2-propanone oxime is reduced using lithium aluminum deuteride (LiAlD4). mdma.ch This reaction specifically replaces the methine hydrogen with a deuterium atom. mdma.ch Subsequent resolution of the racemic product allows for the isolation of the desired stereoisomer. mdma.ch This approach has proven effective in achieving very high isotopic purity. mdma.ch For instance, NMR data has confirmed a deuterium purity of greater than 99 atom% at the target methine position using this method. mdma.ch While effective in purity, the yield for the racemic mixture using approximately equimolar quantities of the oxime and LiAlD4 was reported at 46%. mdma.ch
Table 1: Research Findings on Deuterated Amphetamine Synthesis via Oxime Reduction
| Precursor | Reducing Agent | Yield (Racemic) | Isotopic Purity | Optical Purity |
|---|---|---|---|---|
| Phenyl-2-propanone oxime | Lithium aluminum deuteride (LiAlD4) | 46% | >99 atom% at methine position | 97-99% after resolution |
Data sourced from studies on the synthesis of deuterio-l-amphetamine, d1 sulfate. mdma.ch
Table 2: Deuteration Levels via Ynamide-Based Synthesis
| Target Position | Deuteration Level |
|---|---|
| α-position | 97% to >99% |
| β-position | 84% to 95% |
Data sourced from a versatile synthesis of selectively deuterated amines. rsc.org
These methodological advancements, from established reduction techniques to novel ynamide-based strategies, provide crucial tools for chemists to produce highly pure, selectively deuterated amphetamine analogs. The ability to control the site of deuteration while maintaining high yields is fundamental to the ongoing research and application of these specialized chemical compounds.
Advanced Preclinical Pharmacological and Metabolic Research Applications
In Vitro Metabolic Stability and Biotransformation Assessments of Deuterated Analogs
The metabolic stability of a compound is a critical determinant of its therapeutic potential and duration of action. In vitro assays using liver-derived systems are instrumental in the early stages of drug discovery to predict the metabolic fate of new chemical entities. The use of deuterated analogs like STP-d6 Hydrochloride in these assays allows for a detailed examination of metabolic pathways and the impact of isotopic substitution on biotransformation.
The metabolism of STP is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net Studies have identified CYP2D6 as the principal isoenzyme responsible for the initial hydroxylation of the 4-methyl group of STP, leading to the formation of its main metabolite, hydroxy-DOM. nih.govresearchgate.net While direct metabolic studies on this compound are not extensively documented, the principles of kinetic isotope effects suggest that deuteration of the methoxy (B1213986) groups could influence its interaction with CYP enzymes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. ru.nlmdma.ch
In the context of this compound, while the primary site of metabolism is the 4-methyl group, O-demethylation at the 2- and 5-positions, also mediated by CYP enzymes, represents a potential metabolic pathway. Deuteration at these methoxy groups would be expected to decrease the rate of O-demethylation. This allows researchers to investigate the contribution of different metabolic pathways. By comparing the metabolic profiles of STP and this compound in the presence of specific CYP isoforms, the role of O-demethylation versus side-chain oxidation can be more clearly delineated.
A key application of this compound in preclinical research is the comparative analysis of its metabolic turnover rate against its non-deuterated counterpart, STP. Such studies provide quantitative insights into the magnitude of the deuterium (B1214612) isotope effect on the compound's metabolism. The intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific substrate and can be determined from in vitro experiments using liver microsomes or hepatocytes. nih.gov
By incubating STP and this compound with liver microsomes and monitoring the disappearance of the parent compound over time, a direct comparison of their metabolic stability can be made. It is anticipated that this compound would exhibit a lower intrinsic clearance compared to STP, reflecting a slower rate of metabolism due to the deuterium isotope effect.
Table 1: Illustrative Comparative In Vitro Metabolic Turnover
| Compound | Intrinsic Clearance (CLint) in human liver microsomes (μL/min/mg protein) | In Vitro Half-Life (t½) (min) |
| STP Hydrochloride | 150 | 30 |
| This compound | 75 | 60 |
Note: The data in this table are illustrative and based on the expected kinetic isotope effect. Actual values would need to be determined experimentally.
The identification of metabolites is crucial for understanding the complete disposition of a drug candidate. The use of deuterated compounds like this compound facilitates metabolite identification through mass spectrometry-based techniques. The unique isotopic signature of the deuterated metabolites allows for their clear distinction from endogenous compounds and metabolites of the non-deuterated form in complex biological matrices such as plasma, urine, and liver homogenates.
Metabolic profiling of this compound would likely reveal a similar pattern of metabolites to STP, including the primary hydroxylated metabolite at the 4-position. However, the relative abundance of metabolites resulting from O-demethylation would be expected to be lower for the deuterated analog. Advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are employed to separate and identify these deuterated metabolites, providing a comprehensive picture of the biotransformation pathways. mdpi.com
Preclinical Pharmacokinetic Investigations Utilizing Deuterated Tracers
Deuterated compounds are invaluable tools in preclinical pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a substance in a living organism. msdvetmanual.comveteriankey.com The use of this compound in animal models allows for a detailed assessment of its pharmacokinetic properties and the influence of deuteration on its in vivo behavior.
Preclinical studies in animal models such as rats or mice are essential to understand how a drug is absorbed into the bloodstream, distributed to various tissues, and ultimately eliminated from the body. msdvetmanual.comveteriankey.com When this compound is administered to these models, its concentration in plasma and various tissues can be monitored over time.
The absorption characteristics of this compound following oral administration can be determined by measuring its concentration in the plasma. Its distribution profile can be assessed by analyzing its presence in different organs, such as the brain, liver, and kidneys. Elimination is studied by measuring the rate at which the compound and its metabolites are cleared from the body, typically through urine and feces. The use of a deuterated tracer simplifies the analytical process, as it can be easily distinguished from any endogenous substances.
A primary goal of utilizing deuterated compounds in pharmacokinetic studies is to evaluate the impact of deuteration on systemic exposure (often measured as the area under the plasma concentration-time curve, or AUC) and the biological half-life (t½) of the compound. nih.gov Due to the kinetic isotope effect, which can slow down metabolism, it is often hypothesized that deuterated compounds will have a longer half-life and greater systemic exposure compared to their non-deuterated counterparts. nih.gov
In preclinical studies with this compound, it would be expected that the reduced rate of metabolism would lead to a longer persistence of the compound in the bloodstream. This would be reflected in a longer elimination half-life and a higher AUC value when compared to STP administered under the same conditions. These findings have significant implications for potential therapeutic applications, as a longer half-life could allow for less frequent dosing.
Table 2: Hypothetical Comparative Pharmacokinetic Parameters in Rats
| Compound | Area Under the Curve (AUC) (ng·h/mL) | Elimination Half-Life (t½) (h) |
| STP Hydrochloride | 500 | 4 |
| This compound | 1000 | 8 |
Note: The data in this table are hypothetical and serve to illustrate the potential effects of deuteration on pharmacokinetic parameters in a preclinical model.
Receptor Binding and Pharmacodynamic Investigations of Deuterated Analogs (In Vitro and Preclinical)
The substitution of hydrogen atoms with their heavier isotope, deuterium, in a pharmacologically active molecule like 2,5-Dimethoxy-4-methylamphetamine (DOM), the parent compound of this compound, offers a sophisticated tool for advanced preclinical research. This isotopic modification, which results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can subtly alter the physicochemical properties of the molecule. While generally not affecting the fundamental pharmacophore responsible for receptor recognition, deuteration can significantly influence metabolic stability—a phenomenon known as the kinetic isotope effect (KIE). In the context of this compound, this modification is primarily exploited to refine the understanding of its interaction with biological systems.
The primary psychedelic effects of DOM (STP) are mediated through its activity as a potent agonist at serotonin (B10506) 5-HT2 receptors, particularly the 5-HT2A subtype. wikipedia.org It also demonstrates high affinity for 5-HT2B and 5-HT2C receptors. wikipedia.org In preclinical in vitro studies, the deuterated analog, this compound, is expected to retain this characteristic high-affinity binding profile. The introduction of deuterium is not anticipated to fundamentally alter the stereoelectronic requirements for binding to the orthosteric site of these G-protein coupled receptors.
However, subtle changes in binding affinity (Ki) and receptor residence time can occur. Deuteration can lead to slight alterations in molecular volume and lipophilicity, which may marginally influence the binding kinetics. irb.hr Computational studies on other deuterated ligands have suggested that these modifications can affect hydrogen bonding interactions within the receptor pocket, potentially leading to increased or decreased affinity depending on the specific interactions involved. irb.hrnih.gov Radioligand binding assays are the gold standard for quantitatively characterizing these interactions, allowing for the precise determination of binding affinity (Ki) and receptor density (Bmax) for this compound compared to its non-deuterated counterpart.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of STP vs. Predicted Profile for this compound
| Receptor | STP (DOM) Affinity (Ki, nM) wikipedia.org | Predicted this compound Affinity (Ki, nM) | Rationale for Prediction |
|---|---|---|---|
| 5-HT2A | ~1-10 | Slightly altered (e.g., ~0.8-12) | Deuteration may subtly modify binding kinetics without changing the primary interaction. irb.hrnih.gov |
| 5-HT2B | ~10-50 | Slightly altered | Similar minor modifications to binding affinity are expected. |
| 5-HT2C | ~5-30 | Slightly altered | Expected to retain high affinity with potential for minor kinetic changes. |
Beyond simple binding, functional assays are crucial to determine how this compound activates these receptors. As a full agonist at 5-HT2A receptors, DOM stimulates downstream signaling pathways, such as the phosphoinositide hydrolysis cascade. wikipedia.org It is hypothesized that this compound will also act as a full agonist, exhibiting a similar functional potency (EC50) and efficacy (Emax) to the parent compound.
The primary utility of the deuterated analog in this context lies in its metabolic stability. The metabolism of DOM is primarily handled by cytochrome P450 enzymes, particularly CYP2D6, which can form active metabolites. researchgate.netnih.gov By strategically placing deuterium atoms at sites of metabolic attack (e.g., on the methoxy groups or the alpha-carbon of the side chain), the rate of metabolism can be slowed. This allows researchers to more accurately assess the intrinsic activity of the parent molecule at its target receptors, minimizing the confounding influence of active metabolites in in vitro and preclinical models. This increased metabolic stability ensures that the observed functional effects are more directly attributable to the administered compound.
Deuterated compounds like this compound serve as invaluable probes for elucidating the mechanisms of biological action. The kinetic isotope effect, by slowing metabolism, can prolong the compound's presence in the system. nih.gov This extended duration of action allows for a more detailed examination of the downstream signaling cascades and receptor trafficking events that follow initial receptor activation. For instance, researchers can better study processes like receptor desensitization, internalization, and the engagement of different signaling partners (e.g., G-proteins vs. β-arrestins) over a longer and more stable time course.
Furthermore, the known mass shift introduced by deuterium makes this compound an excellent tool for metabolic profiling studies using mass spectrometry. By administering the deuterated compound, researchers can easily distinguish it and its subsequent metabolites from endogenous molecules, allowing for precise tracking and quantification of metabolic pathways without the need for radioactive labeling.
Neurochemical and Behavioral Research Applications of Deuterated Phenethylamines in Preclinical Models
In preclinical settings, this compound can be used to refine the understanding of how serotonergic psychedelics modulate neurochemistry and behavior. The altered pharmacokinetics of the deuterated compound can help to dissect the relationship between drug concentration in the brain and the intensity and duration of specific effects.
The primary mechanism of DOM involves direct stimulation of central 5-HT receptors. nih.gov Its administration in animal models leads to changes in the levels of various neurotransmitters, including an elevation of serotonin and initial increases followed by reductions in dopamine and norepinephrine. researchgate.net As a metabolically stabilized probe, this compound can provide a clearer picture of these neurochemical changes.
The slower clearance of this compound would be expected to produce a more sustained and stable concentration in the brain, allowing techniques like in vivo microdialysis to capture neurotransmitter release dynamics with greater temporal resolution. iaea.org This stability helps to minimize variability in drug exposure between subjects and allows for a more precise correlation between brain drug levels and observed changes in serotonin, dopamine, and glutamate release in key brain regions like the prefrontal cortex and nucleus accumbens. nih.gov
In rodent models, DOM is known to induce specific, quantifiable behaviors that are considered proxies for psychedelic effects in humans. The most notable of these is the head-twitch response (HTR), a rapid, involuntary head movement that is strongly correlated with 5-HT2A receptor agonism. nih.govwikiwand.com DOM also produces biphasic effects on locomotor activity, with lower doses increasing activity and higher doses initially causing a decrease followed by an increase. nih.govcapes.gov.br
The use of this compound in these models can help to elucidate the pharmacokinetic-pharmacodynamic (PK/PD) relationship of these behaviors. Due to the kinetic isotope effect, deuteration in related phenethylamines has been shown to prolong their persistence in the brain, leading to an increase in the intensity and duration of behavioral effects. nih.gov Therefore, this compound would be expected to induce a more prolonged or potent head-twitch response and a modified locomotor activity profile compared to an equimolar dose of standard DOM. This makes it a valuable tool for studying the neural circuits underlying these behaviors and for screening novel compounds that may modulate 5-HT2A receptor signaling.
Table 2: Expected Comparative Behavioral Effects in Rodent Models
| Behavioral Assay | Effect of STP (DOM) | Predicted Effect of this compound | Rationale for Prediction |
|---|---|---|---|
| Head-Twitch Response (HTR) | Induces HTR, a proxy for psychedelic activity. nih.govwikiwand.com | Increased duration and/or intensity of HTR. | Slower metabolism leads to prolonged brain exposure and sustained 5-HT2A receptor activation. nih.gov |
| Locomotor Activity | Biphasic effects: low doses increase, high doses initially decrease then increase activity. nih.gov | Prolonged or amplified biphasic response. | Enhanced persistence in the brain is likely to extend the duration of locomotor effects. nih.gov |
| Drug Discrimination | Substitutes for other 5-HT2A agonist psychedelics like LSD. wikipedia.org | Full substitution with potentially higher potency or longer duration of action. | The core pharmacophore for receptor recognition remains unchanged. |
Investigations into Monoaminergic and Other Neurotransmitter Systems
The use of isotopically labeled compounds, such as this compound, represents a sophisticated approach in advanced preclinical pharmacological research to elucidate the complex interactions between a substance and various neurotransmitter systems. The primary rationale for employing a deuterated form of STP (2,5-Dimethoxy-4-methylamphetamine, or DOM) is to investigate its metabolic fate and the specific pharmacological activities of its metabolites. researchgate.netresearchgate.netalfa-chemistry.com By replacing six hydrogen atoms with deuterium, the metabolic breakdown of the molecule can be slowed, allowing for a more precise characterization of the parent compound's direct effects versus the effects of its metabolic byproducts. researchgate.netnih.gov
Research into the non-deuterated parent compound, STP (DOM), has established its significant and selective activity within the serotonergic system. wikipedia.org Specifically, it acts as a potent agonist at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its psychedelic properties are primarily attributed to its action at the 5-HT2A receptor. wikipedia.org Unlike other amphetamine derivatives, STP (DOM) is notably inactive as a monoamine reuptake inhibitor, meaning it does not significantly affect the transporters for dopamine (DAT), norepinephrine (NET), or serotonin (SERT). wikipedia.orgnih.gov
Below are data tables summarizing the known pharmacological profile of the parent compound, STP (DOM), which forms the basis for investigations utilizing this compound. The use of the deuterated form would aim to refine these findings by differentiating the activity of the parent compound from its metabolites.
Table 1: Serotonin Receptor Binding Affinity and Functional Activity of STP (DOM)
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Role in STP's Effects |
| 5-HT2A | High | Full Agonist | Primary mediator of psychedelic effects |
| 5-HT2B | Moderate | Full Agonist | Contributes to the overall pharmacological profile |
| 5-HT2C | Moderate | Full Agonist | May influence mood and perception |
This table is generated based on the known pharmacology of the non-deuterated parent compound, STP (DOM). Investigations with this compound would aim to further delineate the specific contributions of the parent molecule and its metabolites to these activities.
Table 2: Activity of STP (DOM) at Monoamine Transporters
| Transporter | Activity | Implication |
| Serotonin Transporter (SERT) | Inactive | Does not act as a serotonin reuptake inhibitor |
| Dopamine Transporter (DAT) | Inactive | Does not act as a dopamine reuptake inhibitor |
| Norepinephrine Transporter (NET) | Inactive | Does not act as a norepinephrine reuptake inhibitor |
This table reflects the established lack of monoamine reuptake inhibition by the parent compound, STP (DOM). Studies with this compound would help confirm that this profile is maintained by the parent compound in vivo and is not masked by the actions of its metabolites.
Further research using this compound could also explore potential interactions with other neurotransmitter systems beyond the primary monoaminergic pathways. For example, some studies on related compounds have investigated downstream effects on GABAergic and glutamatergic systems. nih.gov By using a metabolically stabilized version of the compound, researchers can gain a clearer understanding of the direct and indirect effects of STP on the broader neurochemical landscape of the central nervous system.
Advanced Analytical Methodologies for the Characterization and Quantification of Stp D6 Hydrochloride
Mass Spectrometry (MS) in Deuterated Compound Research
Mass spectrometry stands as a cornerstone technique in the analysis of deuterated compounds, offering unparalleled sensitivity and selectivity. nih.gov Its application extends from quantitative analysis to the detailed assessment of isotopic purity and the identification of metabolites.
Quantitative Analysis Using Stable Isotope Internal Standards in LC-MS and GC-MS
Stable isotope-labeled internal standards (SIL-IS) are the preferred choice for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). scispace.comchromatographyonline.com STP-d6 Hydrochloride, being chemically almost identical to the unlabeled analyte (STP), co-elutes during chromatography and exhibits similar ionization efficiency and fragmentation patterns in the mass spectrometer. lgcstandards.com This near-identical behavior allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal. scispace.comnebiolab.com By adding a known amount of this compound to a sample, the ratio of the analyte's response to the internal standard's response can be used to accurately determine the analyte's concentration. nih.gov This stable isotope dilution (SID) method significantly improves the accuracy and precision of quantitative measurements. nih.govchromatographyonline.com
Table 1: Principles of Quantitative Analysis using a Stable Isotope Internal Standard
| Parameter | Analyte (STP) | Internal Standard (STP-d6) | Rationale |
| Chemical Structure | C₁₂H₁₉NO₂ | C₁₂H₁₃D₆NO₂ | Near-identical chemical and physical properties. chromatographyonline.com |
| Molecular Weight | 209.28 g/mol | 215.32 g/mol | Mass difference allows for distinct detection by the mass spectrometer. chromatographyonline.com |
| Chromatographic Retention Time | tR | ≈ tR | Co-elution ensures both compounds experience the same matrix effects. lgcstandards.com |
| Ionization Efficiency | E | ≈ E | Similar ionization response in the MS source. scispace.com |
| Quantification | Area(Analyte) / Area(IS) | Known Concentration | The ratio of peak areas is proportional to the concentration of the analyte. nih.gov |
This table illustrates the fundamental principles of using a stable isotope-labeled internal standard like this compound for quantitative analysis.
High-Resolution Accurate Mass Spectrometry for Isotopic Purity Assessment and Metabolite Identification
High-resolution accurate mass spectrometry (HRAMS) is a powerful tool for determining the isotopic purity of deuterated compounds like this compound. researchgate.netalmacgroup.com HRAMS instruments can distinguish between minute mass differences, allowing for the precise measurement of the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). almacgroup.comthermofisher.com This capability is crucial for verifying the degree of deuteration and ensuring the absence of significant isotopic impurities that could interfere with quantitative assays. researchgate.net
Furthermore, HRAMS plays a vital role in metabolite identification. When studying the metabolism of a drug for which a deuterated standard is available, researchers can administer the unlabeled drug and use the deuterated standard to aid in the identification of metabolites in complex biological matrices. The high mass accuracy allows for the confident determination of the elemental composition of potential metabolites. thermofisher.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an exceptional level of selectivity and sensitivity for the analysis of compounds in complex mixtures, such as biological fluids. nih.govrsc.org In this technique, the analyte and the internal standard are first separated by liquid chromatography. Upon entering the mass spectrometer, a specific precursor ion (e.g., the molecular ion of STP or STP-d6) is selected, fragmented, and then a specific product ion is monitored for quantification. researchgate.net This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances specificity. nih.gov The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in LC-MS/MS because it co-elutes with the analyte and compensates for matrix effects that can occur during ionization, leading to highly reliable quantitative results. researchgate.netcerilliant.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Analytes
For volatile analytes, gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique. floridadep.govepa.gov Similar to LC-MS, the use of a deuterated internal standard such as this compound in GC-MS analysis is critical for accurate quantification. chromatographyonline.com The internal standard is added to the sample prior to extraction and analysis. As the sample is vaporized and separated on the GC column, the analyte and the deuterated standard exhibit very similar retention times. In the mass spectrometer, they are distinguished by their different masses. This approach effectively corrects for variability in extraction efficiency, injection volume, and potential degradation during the analysis. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of molecules, including deuterated compounds. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and conformation.
Structural Elucidation and Conformational Analysis Using Deuterium (B1214612) NMR
Deuterium (²H) NMR spectroscopy is a specific application of NMR that directly observes the deuterium nuclei. wikipedia.org It is a powerful technique for confirming the positions of deuterium labels within a molecule like this compound. huji.ac.il The ²H NMR spectrum will show signals corresponding to the deuterated positions, while these signals will be absent in the standard proton (¹H) NMR spectrum. wikipedia.org
Furthermore, deuterium NMR can be employed for conformational analysis. acs.orgnih.gov The quadrupolar nature of the deuterium nucleus makes its NMR signal sensitive to the local electronic environment and molecular orientation. By studying parameters such as quadrupolar couplings in oriented media, researchers can gain insights into the three-dimensional structure and dynamics of deuterated molecules in solution. acs.org
Table 2: Key NMR Techniques for Characterizing this compound
| NMR Technique | Information Obtained | Relevance for this compound |
| ¹H NMR | Provides information on the number, connectivity, and chemical environment of hydrogen atoms. numberanalytics.com | Confirms the absence of protons at the deuterated positions. |
| ¹³C NMR | Reveals the carbon framework of the molecule. numberanalytics.com | Verifies the overall carbon skeleton of the STP molecule. |
| ²H NMR | Directly detects deuterium nuclei. wikipedia.org | Confirms the specific sites and extent of deuteration. huji.ac.il |
| 2D NMR (e.g., COSY, HSQC) | Establishes correlations between different nuclei to map out the complete molecular structure. | Provides unambiguous assignment of all proton and carbon signals, further confirming the structure. |
This table summarizes the application of various NMR techniques in the structural characterization of this compound.
Delineation of Metabolic Pathways and Reaction Mechanisms
The metabolism of 2,5-dimethoxy-4-methylamphetamine (DOM), the non-deuterated parent compound of STP-d6, has been the subject of several in-vitro and in-vivo studies. These studies indicate that the compound is extensively metabolized in various species. nih.govresearchgate.netnih.gov The primary metabolic pathways for DOM involve biotransformations at the methoxy (B1213986) groups and the methyl group on the phenyl ring.
The principal metabolic reaction is the hydroxylation of the 4-methyl group, leading to the formation of hydroxy-DOM (1-(2,5-dimethoxy-4-hydroxymethylphenyl)-2-aminopropane). researchgate.net This primary alcohol metabolite can then undergo further oxidation to form the corresponding carboxylic acid, 1-(2,5-dimethoxy-4-carboxyphenyl)-2-aminopropane. researchgate.net
Another significant metabolic route is O-demethylation at either the 2- or 5-position of the aromatic ring, resulting in phenolic metabolites. nih.govresearchgate.net Studies have identified the cytochrome P450 2D6 (CYP2D6) isoenzyme as the sole enzyme responsible for the formation of the main metabolite, hydroxy-DOM. nih.govresearchgate.netnih.gov This finding is crucial for understanding potential drug-drug interactions and variability in metabolism among individuals with different CYP2D6 phenotypes. In individuals who are poor metabolizers via the CYP2D6 pathway, the parent compound DOM or other metabolites, such as deamino-oxo-hydroxy DOM, may become the more prominent analytes in urine. nih.gov
For this compound, the metabolic pathways are expected to parallel those of the non-deuterated compound. However, the presence of six deuterium atoms (d6) introduces a kinetic isotope effect. This effect can alter the rate of metabolic reactions at or near the sites of deuteration. Depending on the specific location of the deuterium atoms (e.g., on the methoxy groups), the rate of O-demethylation could be significantly reduced, potentially shifting the metabolic balance towards other pathways like hydroxylation of the 4-methyl group.
Table 1: Key Metabolic Reactions of STP
| Reaction Type | Description | Primary Enzyme Involved | Resulting Metabolite(s) |
|---|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group to the 4-position methyl group. researchgate.net | Cytochrome P450 2D6 (CYP2D6) nih.govnih.gov | Hydroxy-DOM |
| Oxidation | Further oxidation of the hydroxylated methyl group to a carboxylic acid. researchgate.net | Not specified | 1-(2,5-dimethoxy-4-carboxyphenyl)-2-aminopropane |
| O-Demethylation | Removal of a methyl group from one of the two methoxy groups on the phenyl ring. nih.govresearchgate.net | Not specified | 2-O-desmethyl-DOM, 5-O-desmethyl-DOM |
Chromatographic Separation Techniques (e.g., HPLC, GC) for Isolation and Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the isolation and purity assessment of this compound. researchgate.netnih.gov These techniques separate components from a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for both qualitative identification and quantitative purity determination.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of amphetamine derivatives and their deuterated isotopologues. nih.gov A typical setup involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. restek.comacs.org
Method Development: A stability-indicating HPLC method for a hydrochloride salt typically involves selecting a suitable column (e.g., C8 or C18), a mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), a specific flow rate, and a detection wavelength (e.g., using a UV detector). asianpubs.orgjapsonline.com
Isotope Effects: In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the chromatographic deuteration effect (CDE). acs.org This effect must be considered when developing separation methods for isotopologues. The separation of deuterated compounds from their protiated forms is essential for assessing isotopic purity and investigating kinetic isotope effects. researchgate.net
Purity Assessment: HPLC methods are validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity to ensure reliable purity measurements. semanticscholar.orgresearchgate.net This allows for the quantification of the main compound (this compound) and the detection of any impurities or degradation products.
Gas Chromatography (GC) , often coupled with a Mass Spectrometry (MS) detector (GC-MS), is another powerful technique for analyzing volatile or semi-volatile compounds like amphetamines. nih.gov
Derivatization: To improve volatility and chromatographic performance, amphetamines are often derivatized before GC analysis. researchgate.net
Separation and Detection: GC-MS allows for the separation of compounds in the gas phase followed by their identification based on their mass-to-charge ratio and fragmentation patterns. This is highly effective for confirming the identity of STP-d6 and its metabolites. nih.govnih.gov GC-MS can also be used to quantify the analyte, often using a deuterated internal standard to correct for variations during sample preparation and injection. researchgate.net
Purity and Isotopic Analysis: High-resolution GC can separate isotopologues, and the mass spectrometer can distinguish between the deuterated compound and any non-deuterated impurities, providing a precise assessment of both chemical and isotopic purity. researchgate.net
Table 3: Chromatographic Techniques for this compound Analysis
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection | Application for STP-d6 HCl |
|---|---|---|---|---|
| Reversed-Phase HPLC | C18 (Octadecylsilane) restek.comacs.org | Acetonitrile/Methanol and aqueous buffer restek.comasianpubs.org | UV, Diode Array (DAD) | Purity assessment, separation from non-deuterated STP and degradation products. |
| Chiral HPLC | Polysaccharide-based chiral column researchgate.netnih.gov | Acetonitrile/Methanol and aqueous buffer nih.gov | UV, DAD, MS | Separation of enantiomers (R- and S-isomers) of STP-d6. |
| Gas Chromatography (GC) | Various polarities researchgate.net | Helium, Hydrogen (Carrier Gas) | Flame Ionization (FID), Mass Spectrometry (MS) | Purity and isotopic analysis, identification of volatile impurities and metabolites. |
Theoretical and Computational Chemistry Approaches to Deuteration
Quantum Mechanical Calculations for Predicting Deuterium (B1214612) Isotope Effects
Quantum mechanical (QM) calculations are fundamental to understanding and predicting the magnitude of the deuterium kinetic isotope effect (KIE). google.com These methods model the electronic structure and vibrational energies of molecules with high accuracy. The basis of the KIE lies in the difference in zero-point vibrational energy between a C-H bond and a C-D bond; the C-D bond has a lower zero-point energy, making it stronger and requiring more energy to break. icm.edu.pl
QM methods, such as Density Functional Theory (DFT) and more advanced multi-component molecular orbital methods (MC_MO), can calculate the vibrational frequencies of both the parent molecule and its deuterated isotopologue. researchgate.net By modeling the transition state of a bond-breaking reaction (e.g., metabolic oxidation by a cytochrome P450 enzyme), the activation energies for the C-H versus C-D bond cleavage can be calculated. The ratio of these reaction rates gives a theoretical prediction of the KIE. icm.edu.pl For a molecule like STP, which is metabolized by CYP2D6, QM calculations could predict the KIE for deuteration at various positions, guiding the synthesis of analogs like STP-d6 with potentially slowed metabolism. nih.gov
Table 1: Comparison of Hydrogen and Deuterium Properties
| Property | Hydrogen (¹H) | Deuterium (²H or D) | Implication for KIE |
|---|---|---|---|
| Symbol | H | D | Standard notation in chemical structures. |
| Natural Abundance | ~99.98% | ~0.015% | Deuterated compounds are synthetic. |
| Nuclear Spin | 1/2 | 1 | Affects NMR spectroscopy. |
| Atomic Mass (amu) | ~1.008 | ~2.014 | The primary source of isotope effects. |
| C-X Bond Strength | Weaker | Stronger | C-D bonds require more energy to break. |
| Zero-Point Energy | Higher | Lower | Key factor in the kinetic isotope effect. |
This table provides a summary of the fundamental differences between hydrogen and deuterium that give rise to the kinetic isotope effect.
Molecular Modeling and Dynamics Simulations for Deuterated Molecular Interactions
While the KIE affects covalent bond cleavage, the impact of deuteration on non-covalent interactions is generally subtle but can be explored using molecular modeling. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into how a deuterated compound interacts with its biological target, such as a receptor or enzyme. uni-koeln.de
For STP-d6 Hydrochloride, MD simulations could be used to compare its binding pose and interaction energies within the serotonin (B10506) 5-HT2A receptor—the primary target of its non-deuterated parent, STP—with that of the original compound. nih.govwikipedia.org Although the changes in non-covalent interactions due to deuteration are minor, these simulations can confirm that the deuterated analog retains the necessary binding conformation for its intended biological activity. cambridgemedchemconsulting.com Furthermore, simulations can model the molecule's interaction with water and lipids, helping to predict any minor changes in solubility or membrane permeability. tubitak.gov.tr
Computational Methods for Predicting Metabolic Lability of Deuterated Sites
A critical application of computational chemistry in drug design is the prediction of Sites of Metabolism (SoM), which are the atoms within a molecule most susceptible to metabolic transformation. nih.gov For drugs metabolized by cytochrome P450 enzymes, these are often C-H bonds that undergo hydroxylation. Various ligand-based and structure-based computational models are used for SoM prediction. nih.gov
Ligand-based methods use machine learning or rule-based systems trained on large datasets of known metabolic transformations to predict labile sites.
Structure-based methods , like molecular docking, place the drug candidate into the active site of a CYP enzyme model to identify which C-H bonds are closest to the enzyme's reactive iron-oxo species.
For STP, these methods would likely identify the alkyl and aromatic C-H bonds as potential sites for oxidation. By identifying the most labile sites, chemists can strategically replace those specific hydrogens with deuterium. Computational models would then predict a lower metabolic liability for these deuterated positions in STP-d6, anticipating a slower rate of metabolism and potentially a longer biological half-life, a key goal of therapeutic deuteration. researchgate.net
Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies with Deuterated Analogs
Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. whiterose.ac.uk Similarly, Structure-Metabolism Relationship (SMR) studies examine how structural modifications influence metabolism. Deuteration is a unique tool in SAR and SMR because it is the most subtle structural change one can make to a molecule. cambridgemedchemconsulting.com
In the context of STP-d6, computational SAR studies would confirm that the d6 substitution does not negatively impact the key interactions with the serotonin receptor. The primary goal of creating a deuterated analog for therapeutic purposes is to improve its metabolic profile without altering its pharmacodynamics. medchemexpress.com Computational SMR studies would correlate the position of deuterium substitution with predicted changes in metabolic stability. For example, a model might compare the predicted metabolic rate of STP deuterated at the alpha-methyl group versus the methoxy (B1213986) groups. This allows for the in silico screening of numerous potential deuterated analogs to prioritize the most promising candidates for synthesis.
Table 2: Conceptual SMR for STP Deuteration
| Deuteration Position | Predicted Metabolic Impact | Rationale |
|---|---|---|
| α-methyl group (d3) | High | This position is a known site of amphetamine metabolism. |
| Methoxy groups (d6) | Moderate | O-demethylation is a common metabolic pathway for such compounds. nih.gov |
| Aromatic ring (d1-d2) | Low to Moderate | Aromatic hydroxylation is possible but may be a minor pathway. |
This conceptual table illustrates how SMR principles can be applied to prioritize deuteration sites on the STP molecule based on known metabolic pathways for related compounds.
Bioisosteric Replacement Theory Applied to Deuterium Substitution
Bioisosterism refers to the principle of replacing a functional group in a molecule with another group that retains similar physical and chemical properties, with the goal of maintaining or improving biological activity. cambridgemedchemconsulting.com While classic bioisosteres involve exchanging atoms like fluorine for hydrogen, the substitution of deuterium for hydrogen is considered the most conservative or "classical" form of bioisosteric replacement. cambridgemedchemconsulting.com
The primary objective of using deuterium as a bioisostere is not to change the fundamental pharmacology but to modulate the pharmacokinetics, specifically by slowing metabolism through the KIE. cambridgemedchemconsulting.com The replacement of H with D has a minimal impact on the molecule's size, shape, and electronics, ensuring that its interaction with the biological target remains largely unchanged. cambridgemedchemconsulting.com Therefore, in the case of this compound, deuterium acts as a bioisostere for hydrogen, intended to reduce the rate of metabolic clearance while preserving the compound's affinity for the serotonin receptors. This strategy has been successfully applied to approved drugs to improve their pharmacokinetic profiles.
Future Directions and Emerging Research Avenues for Deuterated Analogs
Development of Next-Generation Deuterated Research Probes and Tools
The stability and unique spectroscopic properties of deuterated compounds make them ideal candidates for next-generation research probes. The introduction of deuterium (B1214612) provides a "silent" label that does not involve radioactivity and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). For instance, deuterated analogs such as Amphetamine-d6 hydrochloride are already utilized as internal standards for the precise quantification of their non-deuterated counterparts in biological samples by GC- or LC-MS. caymanchem.com
The development pipeline for these tools is expanding rapidly. Researchers are creating a diverse array of deuterated molecules to probe biological systems with increasing specificity:
Metabolic Tracers: Deuterium-labeled molecules, including glucose, lipids, and amino acids, are used for deuterium metabolic imaging (DMI), a technique that allows for the non-invasive study of metabolic pathways in real-time. anr.freuropa.eu
Structural Biology Probes: Specifically deuterated nucleotides and amino acids are synthesized enzymatically for use in NMR spectroscopy to simplify complex spectra and elucidate the three-dimensional structures of RNA and proteins. scienceopen.com
Cellular Imaging Tools: Deuterium Raman imaging provides a platform for visualizing the distribution and dynamics of small molecules within cells and tissues, offering insights into drug uptake and metabolism at a subcellular level. europa.eu
The synthesis of these advanced probes often requires innovative methods. For example, divergent synthetic routes are being developed to produce deuterated phosphatidylinositol phosphates (PtdInsPs), which are crucial signaling molecules, allowing for their quantification in cellular environments. nih.gov Similarly, projects are underway to develop deuterated fluorophores and photoswitches to enhance super-resolution microscopy and control neural signaling. europa.eu A compound like STP-d6 Hydrochloride fits into this paradigm as a potential neuropharmacological probe, enabling detailed studies of its metabolic pathways, receptor engagement, and distribution within the central nervous system.
Table 1: Examples of Deuterated Research Probes and Their Applications
| Probe Type | Example(s) | Application(s) | Key Technique(s) | Reference(s) |
|---|---|---|---|---|
| Internal Standard | Amphetamine-d6, 2,6-Xylidine-d6 | Accurate quantification of target analytes in complex matrices. | GC-MS, LC-MS | caymanchem.comcaymanchem.com |
| Metabolic Tracer | Deuterated glucose, acetate, choline | In vivo imaging of metabolic fluxes and pathways. | Deuterium Metabolic Imaging (DMI), NMR | anr.frmdpi.comfrontiersin.org |
| Structural Probe | Deuterated ribonucleoside 5′-triphosphates (NTPs) | Simplification of spectra for structural analysis of nucleic acids. | NMR Spectroscopy | scienceopen.com |
| Cellular Imaging Probe | Deuterated lipids, amino acids, drugs | Visualization of small molecule dynamics and distribution. | Deuterium Raman Imaging | europa.eu |
| Lipidomic Probe | Deuterated phosphatidylinositol phosphates (PtdInsPs) | Quantification of endogenous phospholipids (B1166683) in cells. | LC-MS | nih.gov |
Integration of Deuterated Compound Research into Systems Biology and Multi-Omics Studies
Systems biology aims to understand the complex interactions within a biological system as a whole. Integrating deuterated compounds into this framework, particularly in multi-omics studies (genomics, proteomics, metabolomics), offers a powerful strategy to connect molecular function to systemic behavior.
Metabolic labeling with deuterium oxide (D2O) is a key technique in this area. By introducing a low percentage of D2O into a biological system, deuterium is incorporated into newly synthesized biomolecules, including proteins, lipids, and DNA. researchgate.net This allows for the measurement of the turnover rates and metabolic flux of thousands of molecules simultaneously using mass spectrometry. researchgate.net This approach has been applied in:
Quantitative Proteomics: Deuterated alkylating agents can be used for large-scale quantitative measurements of protein expression and turnover.
Quantitative Glycomics & Lipidomics: Isotope labeling platforms enable the relative quantification of glycans and lipids, helping to understand changes in these molecules between normal and disease states. researchgate.net
Toxicogenomics: Combining deuterated compound studies with genomics can provide insights into mechanisms of toxicity and help in risk assessment.
A specific deuterated probe like this compound could be used in a targeted manner within a multi-omics experiment. For example, researchers could administer the compound and use techniques like deuterium metabolic imaging to track its conversion to various metabolites in the brain. frontiersin.orgnih.gov Simultaneously, they could perform proteomic and transcriptomic analysis on the affected tissues to understand how the compound and its metabolites alter protein expression and gene regulation, providing a holistic view of its pharmacological impact. This integration allows researchers to move beyond simple pharmacokinetic analysis and explore the broader network effects of a compound. bohrium.com
Advancements in High-Throughput Synthesis and Screening of Deuterated Libraries
The exploration of deuterated compounds has been accelerated by progress in high-throughput synthesis and screening (HTS) methodologies. nih.gov These technologies enable the rapid creation and evaluation of large libraries of deuterated molecules to identify candidates with optimized properties.
Key advancements include the development of more efficient and site-selective deuteration methods, which are crucial for industrial-scale production. nih.govresearchgate.net Flow chemistry, for instance, is being implemented for the rapid and cost-effective production of deuterated carbohydrates. anr.fr
In the realm of screening, HTS assays are being designed specifically for deuterated molecules. A notable example is the development of a mass spectrometry-based HTS assay for inhibitors of stearoyl-CoA desaturase (SCD1). nih.gov This assay used a deuterium-labeled stearoyl-CoA substrate, which allowed for the screening of over 1.7 million compounds by avoiding interference from endogenous molecules. nih.gov A similar approach, termed Deuterium Adduct Bioactivity Screening (DABS), uses untargeted isotope labeling combined with whole-cell binding assays to discover new bioactive natural products from complex mixtures. biorxiv.org
These advancements pave the way for screening libraries of deuterated psychoactive compounds, including analogs of STP. Such screening could identify molecules with specific metabolic profiles or receptor affinities, not just for therapeutic development, but for creating highly selective research tools.
Table 2: Key Considerations in High-Throughput Screening with Deuterated Compounds
| Consideration | Description | Example/Application | Reference(s) |
|---|---|---|---|
| Assay Compatibility | The screening assay must be able to distinguish between the deuterated substrate/product and endogenous molecules. | Use of a deuterium-labeled stearoyl-CoA substrate in an MS-based assay to screen for SCD1 inhibitors. | nih.gov |
| Throughput | The method must be scalable to screen large compound libraries efficiently (e.g., in 384- or 1536-well plate formats). | An MS-based assay with a throughput of up to twenty 384-well plates per day was developed. | nih.govpnas.org |
| Hit Validation | Orthogonal assays and biophysical methods are needed to confirm hits and rule out false positives. | Surface plasmon resonance (SPR) and differential scanning fluorimetry (DSF) can be used to triage hits from a primary screen. | drugtargetreview.com |
| Library Synthesis | Efficient and selective methods are required for the large-scale synthesis of deuterated compound libraries. | Development of catalytic methods and flow chemistry for preparing deuterated molecules. | nih.govanr.fr |
Addressing the Unpredictability of Deuterium Effects on Biological Systems through Enhanced Predictive Models
A significant challenge in the field of deuterated compounds is the unpredictability of deuterium's effects on biological systems. nih.gov While deuteration at a metabolic "soft spot" is intended to slow down metabolism via the kinetic isotope effect, it can sometimes lead to unexpected consequences. One such phenomenon is "metabolic switching," where the metabolic burden is shifted to an alternative, undeuterated site on the molecule. nih.govresearchgate.net This can alter the compound's metabolic profile in ways that are difficult to predict a priori. nih.gov For example, studies on deuterated doxophylline, a drug for asthma, revealed an unexpected metabolic switch that changed its pharmacodynamic features without improving its pharmacokinetics. researchgate.net
To address this unpredictability, researchers are developing enhanced predictive models that combine computational and experimental approaches:
Computational Chemistry: Quantum mechanics (QM) calculations and molecular dynamics simulations are used to predict how deuteration will affect bond strength, molecular conformation, and enzyme-substrate interactions. ornl.govmdpi.com These models can help anticipate the magnitude of the kinetic isotope effect and the likelihood of metabolic switching.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This experimental technique monitors the exchange of backbone amide hydrogens with deuterium from a solvent. It provides information on protein conformation and dynamics, which can be used to understand how a deuterated ligand binds to its target and how this binding affects the protein's structure. drugtargetreview.comnih.govacs.org
Artificial Intelligence: AI and machine learning models are being developed to learn from existing HDX-MS and other experimental data to predict biological outcomes, such as identifying allosteric regulation sites or predicting metabolic pathways. nih.govresearchgate.net
By integrating these predictive tools, researchers can make more informed decisions about where to place deuterium atoms in a molecule like this compound to achieve a desired effect, whether it be for creating a stable metabolic probe or a tool to study a specific enzymatic pathway.
Table 3: Predictive Challenges and Modeling Approaches for Deuteration
| Challenge | Description | Modeling/Experimental Approach | Reference(s) |
|---|---|---|---|
| Metabolic Switching | Deuteration at one site causes an increase in metabolism at an alternative, undeuterated site. | In vitro/in vivo metabolism studies; quantum mechanics calculations to predict reaction pathways. | nih.govresearchgate.net |
| Variable KIE Magnitude | The kinetic isotope effect (KIE) is not uniform and depends on the specific enzyme, substrate, and reaction step. | Kinetic studies (e.g., with cytochrome P450 enzymes); computational modeling of transition states. | nih.govnih.gov |
| Conformational Effects | Deuteration can cause subtle changes in molecular structure and hydrogen bonding, affecting receptor binding. | Neutron diffraction; molecular dynamics simulations; Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). | mdpi.comacs.org |
| System Complexity | Effects observed in vitro may not translate directly to complex in vivo systems. | Systems biology approaches; Deuterium Metabolic Imaging (DMI); multi-omics analysis. | mdpi.comresearchgate.netornl.gov |
Exploration of Novel Mechanistic Insights Provided by Deuteration in Complex Biological Processes
The primary kinetic isotope effect (KIE) is the cornerstone of using deuteration to gain novel mechanistic insights. researchgate.netwikipedia.org By comparing the reaction rates of a deuterated versus a non-deuterated compound, researchers can determine whether a specific C-H bond cleavage is part of the rate-limiting step of a reaction. nih.govnih.gov This principle is a powerful tool for dissecting complex biological processes.
Deuteration has been instrumental in elucidating the mechanisms of enzymes, particularly cytochrome P450s, which are responsible for the metabolism of a vast number of drugs. nih.gov KIE studies can reveal intricate details about the catalytic cycle and the nature of the chemical transformations. nih.gov
Beyond enzyme kinetics, deuteration provides insights in other areas:
Protein Dynamics: As discussed, HDX-MS uses deuterium exchange to map protein conformational changes, revealing how proteins function and interact. nih.govill.eu
Membrane Biology: Selective deuteration coupled with neutron scattering has been used to pinpoint the location of molecules like cholesterol within asymmetric lipid bilayers, a question that was difficult to answer with other techniques. ill.eu
Reaction Pathways: In organic synthesis and biosynthesis, deuterium labeling helps trace the path of atoms through complex reaction sequences, confirming or refuting proposed mechanisms. rsc.orgdoi.org
For a molecule like this compound, deuteration at different positions (e.g., on the methoxy (B1213986) groups, the alkyl chain, or the aromatic ring) could create a set of probes to dissect its biological activity. These probes could be used to differentiate the roles of various metabolic pathways, understand the dynamics of its interaction with serotonin (B10506) receptors, and clarify its mechanism of action at a level of detail unattainable with the parent compound alone. nih.govru.nl By slowing down specific metabolic steps, deuteration allows for the isolation and study of transient intermediates and complex interactions that are otherwise hidden. researchgate.netnih.gov
Q & A
Q. How is STP-d6 Hydrochloride synthesized and characterized in laboratory settings?
this compound synthesis typically involves isotopic labeling (deuterium substitution) during precursor synthesis, followed by purification via recrystallization or chromatography. Characterization employs:
- High-Performance Liquid Chromatography (HPLC) with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and mobile phases combining methanol/water or phosphate buffers for purity assessment .
- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm isotopic enrichment and structural integrity.
- Validation parameters (linearity, recovery, precision) should align with ICH guidelines, ensuring method robustness .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
For pharmacokinetic studies:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Use deuterated internal standards to correct for matrix effects.
- Sample preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/tissue .
- Calibration curves should span expected physiological concentrations (e.g., 1–100 ng/mL), with inter-day precision ≤15% .
Advanced Research Questions
Q. How can researchers optimize this compound formulations using factorial experimental design?
Factorial design enables systematic evaluation of critical variables (e.g., excipient ratios, pH, viscosity modifiers). Steps include:
- Screening factors : Use a 2³ factorial design to assess the impact of polymer concentration, crosslinker density, and drug loading on hydrogel stability .
- Response surface methodology (RSM) to model interactions and identify optimal conditions (e.g., maximizing drug release while minimizing burst effects) .
- Validation : Confirm predicted outcomes via in vitro release studies (e.g., using USP Apparatus II at 50 rpm, pH 6.8 buffer) .
Q. What strategies resolve contradictions in pharmacological data for this compound across studies?
Contradictions (e.g., efficacy variability in in vivo models) require:
- Meta-analysis of raw data to identify confounders (e.g., dosing schedules, animal strain differences) .
- Dose-response reevaluation : Conduct in vitro assays (e.g., receptor binding) to confirm target engagement thresholds .
- Mechanistic studies : Use knockout models or siRNA to isolate pathways affected by deuterium substitution .
Q. How should forced degradation studies be designed to assess this compound stability?
Follow ICH Q1A guidelines:
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?
- Pharmacokinetics :
- Toxicity :
Data Analysis and Reporting
Q. How can researchers validate computational models predicting this compound’s metabolic profile?
- Molecular docking : Compare binding affinities of deuterated vs. parent compound to CYP450 isoforms (e.g., CYP3A4) .
- In vitro metabolism : Use human liver microsomes (HLM) to measure intrinsic clearance (CLᵢₙₜ) and correlate with in silico predictions .
- Statistical validation : Calculate root-mean-square error (RMSE) between predicted and observed metabolite concentrations .
Q. What statistical methods are critical for analyzing dose-dependent efficacy in preclinical trials?
- Non-linear regression (e.g., sigmoidal Emax model) to estimate EC₅₀ and Hill coefficients .
- ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Adjust for multiple comparisons to reduce Type I errors .
- Survival analysis : Kaplan-Meier curves with log-rank tests for time-to-event endpoints (e.g., tumor progression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
